molecular formula C17H12O5 B13795222 9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester

9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester

Cat. No.: B13795222
M. Wt: 296.27 g/mol
InChI Key: XRKRJYZEPYDKND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester typically involves the esterification of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific pathways involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

dimethyl 9-oxofluorene-1,6-dicarboxylate

InChI

InChI=1S/C17H12O5/c1-21-16(19)9-6-7-11-13(8-9)10-4-3-5-12(17(20)22-2)14(10)15(11)18/h3-8H,1-2H3

InChI Key

XRKRJYZEPYDKND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=C2C=CC=C3C(=O)OC

Origin of Product

United States

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